molecular formula C12H18FN3O B6326805 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 878155-86-3

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B6326805
CAS No.: 878155-86-3
M. Wt: 239.29 g/mol
InChI Key: OXHAGGYWMSVIBG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline: is an organic compound with the molecular formula C12H18FN3O It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methoxyaniline.

    Nucleophilic Substitution: The 5-fluoro-2-methoxyaniline undergoes nucleophilic substitution with 4-methylpiperazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like potassium carbonate.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete substitution. The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed are often quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluoro-2-methoxyaniline: Lacks the piperazine moiety, leading to different chemical and biological properties.

    5-Fluoro-2-methoxy-4-(4-ethylpiperazin-1-yl)aniline: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness: 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c1-15-3-5-16(6-4-15)11-8-12(17-2)10(14)7-9(11)13/h7-8H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHAGGYWMSVIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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